

An In-Depth Technical Guide to Penitricin: Chemical Structure and Properties

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Compound of Interest

Compound Name:	Penitricin
CAS No.:	92279-91-9
Cat. No.:	B1219807

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Abstract

Penitricin is a novel antibiotic first isolated from the fungus *Penicillium aculeatum*. Its unique chemical structure, centered around a hydroxymethylcyclopropenone core, distinguishes it from many conventional antibiotics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Penitricin**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this and related compounds. This document synthesizes the available scientific literature to offer a detailed understanding of **Penitricin**'s characteristics and the methodologies for its study.

Introduction

The ongoing challenge of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Fungi have historically been a rich source of such compounds, with *Penicillium* species being particularly notable for producing a diverse array of bioactive secondary metabolites. **Penitricin**, a metabolite of *Penicillium aculeatum*, represents a class of antibiotics characterized by a cyclopropenone ring system.[1]

[2] First reported in the 1980s, **Penitricin** has demonstrated activity against Gram-negative bacteria, a feature of significant interest given the difficulty in treating infections caused by these organisms.[1][3][4] This guide aims to provide a detailed technical overview of **Penitricin**, from its fundamental chemical and physical properties to its biological activities and the experimental approaches used for its characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of **Penitricin** was elucidated and confirmed through chemical and physicochemical studies, as well as by chemical synthesis, to be hydroxymethylcyclopropanone.[1][3][4]

Core Structure

The defining feature of **Penitricin** is its cyclopropanone ring, a three-membered carbon ring containing a ketone functional group. This highly strained ring system is key to its reactivity and biological activity. Attached to the cyclopropanone ring is a hydroxymethyl group. The planarity and strain of the cyclopropanone ring are believed to contribute to the molecule's reactivity.

Caption: Chemical structure of **Penitricin**.

Physicochemical Data

Detailed experimental physicochemical data for **Penitricin** is not extensively reported in the available literature. However, based on its confirmed structure, the following properties can be summarized.

Property	Value	Source
Molecular Formula	C ₄ H ₄ O ₂	[5]
Molecular Weight	84.07 g/mol	[5]
Appearance	Not explicitly reported; likely a crystalline solid or oil.	
Melting Point	Not reported.	
Solubility	Not explicitly reported; likely soluble in polar organic solvents.	
UV-Vis λ _{max}	Not reported.	
Infrared (IR) Spectroscopy	Not reported.	
¹ H NMR	Not reported.	
¹³ C NMR	Not reported.	
Mass Spectrometry	Not reported.	

Note: The lack of detailed, publicly available spectral and physical data is a significant gap in the current understanding of **Penitricin**. The data presented here is based on its molecular formula and structure.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

Penitricin is primarily characterized by its activity against Gram-negative bacteria.[1][3][4] However, specific Minimum Inhibitory Concentration (MIC) values against a broad panel of bacterial strains are not available in the published literature. The hydroxymethylcyclopropenone skeleton is considered essential for its antimicrobial activity.[6]

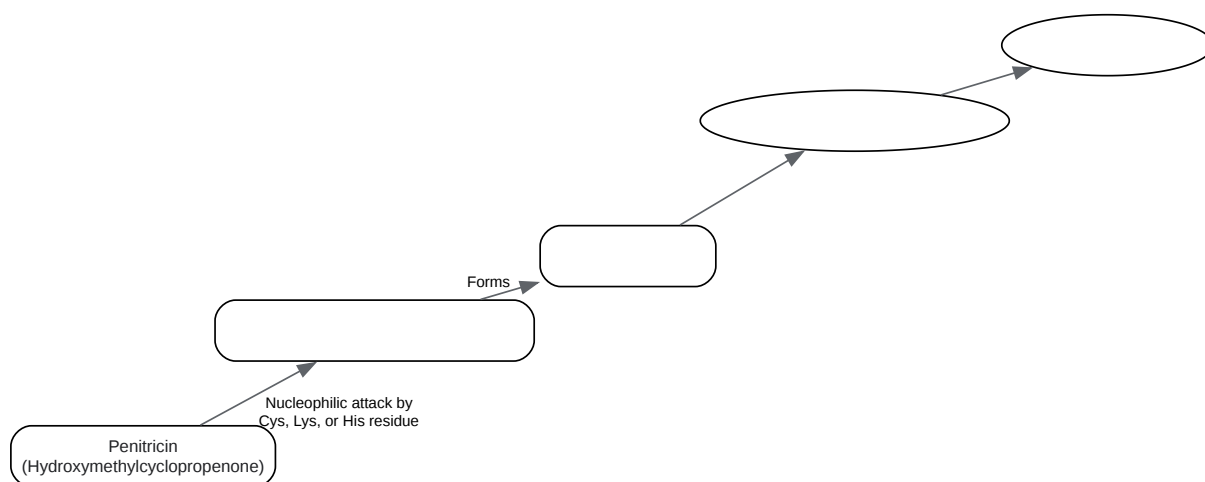
Cytotoxicity

Derivatives of **Penitricin** have been shown to exhibit cytotoxic activity.[6] This suggests that while **Penitricin** has potential as an antibiotic, its therapeutic window and potential for off-target

effects would need to be carefully evaluated in any drug development program. Specific IC50 values against various cell lines have not been reported for **Penitricin** itself.

Postulated Mechanism of Action

The precise mechanism of action for **Penitricin** and other cyclopropenone antibiotics has not been fully elucidated. However, the high reactivity of the strained cyclopropenone ring suggests a likely mechanism involving covalent modification of essential biological macromolecules. The electrophilic nature of the carbonyl group in the strained ring makes it susceptible to nucleophilic attack by amino acid residues (such as cysteine or lysine) within bacterial proteins. This covalent binding could lead to enzyme inhibition and disruption of critical cellular processes, ultimately resulting in bacterial cell death.



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Caption: Postulated mechanism of action for **Penitricin**.

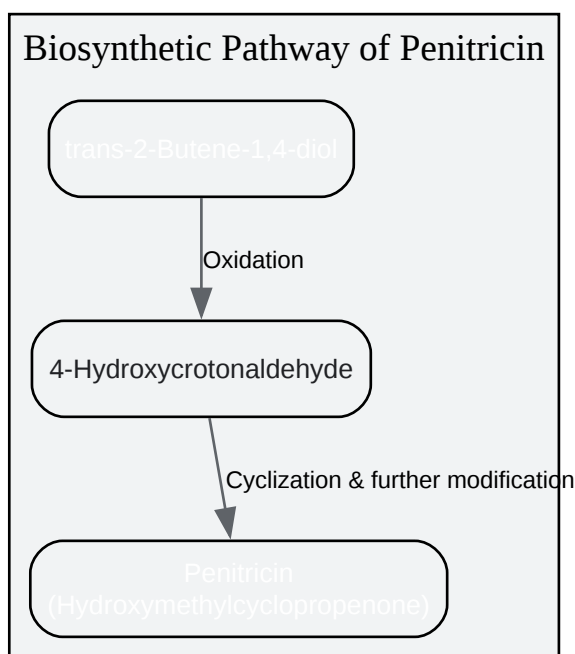
Synthesis and Biosynthesis

Chemical Synthesis

The structure of **Penitricin** has been confirmed through chemical synthesis from propargyl alcohol.[1][3][4] While a detailed, step-by-step protocol is not provided in the primary literature, the synthesis of cyclopropenone derivatives often involves the reaction of metalated cyclopropenone acetals with electrophiles.[6]

Biosynthesis

The biosynthesis of **Penitricin** by *Penicillium aculeatum* has been investigated.[7] Bioconversion experiments have shown that **Penitricin** is synthesized from trans-2-butene-1,4-diol via a 4-hydroxycrotonaldehyde intermediate.[7] The production of **Penitricin** by the fungus has also been found to be dependent on the presence of copper ions in the fermentation medium.[2][8]



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Caption: Simplified biosynthetic pathway of **Penitricin**.

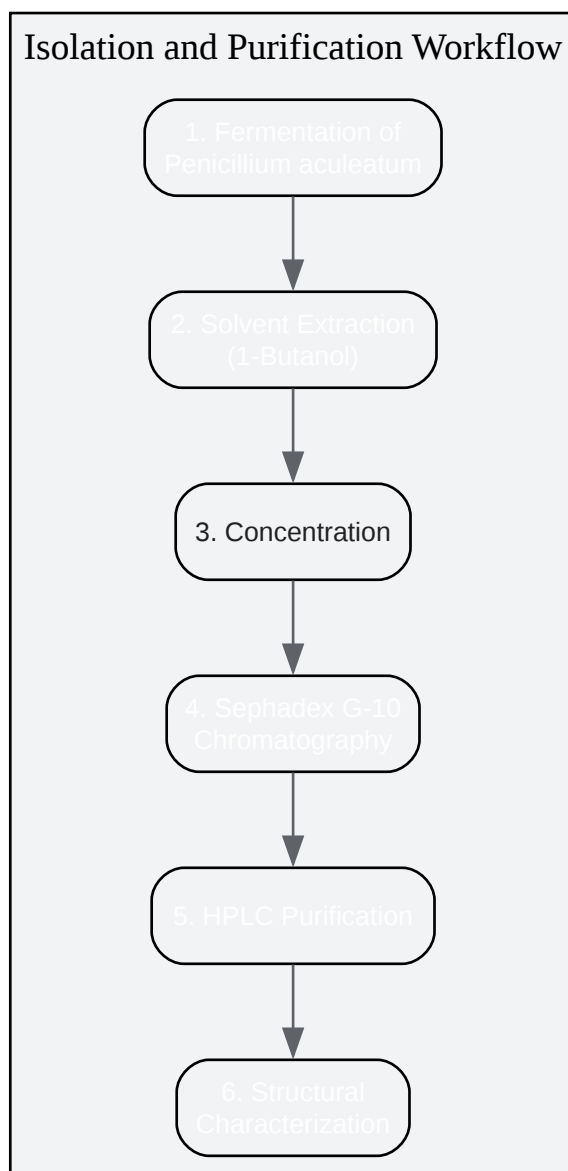
Experimental Protocols

The following are generalized protocols based on standard methodologies in microbiology and natural product chemistry, adapted for the study of **Penitricin**.

Isolation and Purification of Penitricin

This protocol is based on the method described for the isolation of **Penitricin** from *Penicillium aculeatum*.^[9]

- Fermentation: Culture *Penicillium aculeatum* in a suitable liquid medium. The presence of copper ions is reported to be essential for **Penitricin** production.^{[2][8]}
- Extraction: After a suitable incubation period, remove the mycelium by filtration. Extract the culture filtrate repeatedly with an equal volume of 1-butanol.
- Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
- Size-Exclusion Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a Sephadex G-10 column. Elute with an appropriate solvent system to separate compounds based on size.
- High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing **Penitricin** using HPLC. A Shodex Ionpak S-801 column has been reported to be effective.^[9]
- Characterization: Confirm the identity and purity of the isolated **Penitricin** using analytical techniques such as mass spectrometry and NMR spectroscopy.



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Caption: Workflow for the isolation and purification of **Penitricin**.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of **Penitricin** against a panel of bacteria.[10][11]

- Prepare **Penitricin** Stock Solution: Dissolve a known weight of purified **Penitricin** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the **Penitricin** stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 μ L.
- Prepare Bacterial Inoculum: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculate Plates: Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 μ L. Include a positive control (bacteria and medium, no **Penitricin**) and a negative control (medium only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of **Penitricin** at which there is no visible growth of bacteria.

Conclusion and Future Perspectives

Penitricin represents an intriguing class of antibiotics with a unique chemical scaffold and promising activity against Gram-negative bacteria. However, the available scientific literature is limited, with significant gaps in our understanding of its detailed physicochemical properties, a comprehensive antimicrobial profile, and its precise mechanism of action. Future research should focus on re-isolating and fully characterizing **Penitricin** using modern analytical techniques to provide a complete spectral and physical dataset. In-depth studies are also needed to determine its MIC values against a wide range of clinically relevant bacteria and to elucidate its molecular mechanism of action. Furthermore, the reported cytotoxic activity of related compounds warrants a thorough investigation of **Penitricin**'s selectivity and potential for therapeutic applications. The development of more efficient synthetic routes would also facilitate the generation of analogs for structure-activity relationship studies, which could lead to the design of new cyclopropanone-based antibiotics with improved efficacy and safety profiles.

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